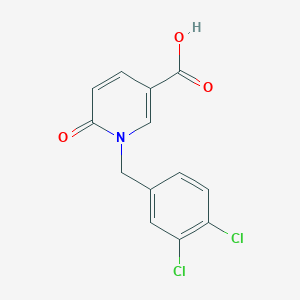

9H-芴-9-基甲基 4-(4-羟基苯基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

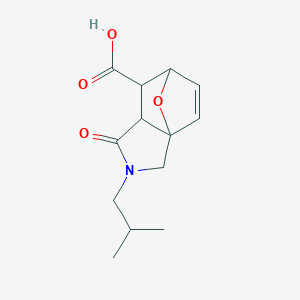

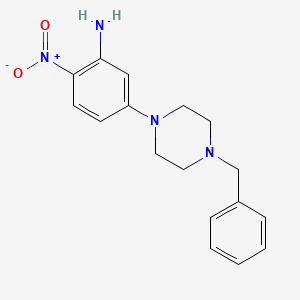

The compound 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical entity that appears to be related to various research areas, including fluorescent probes for ratiometric analysis and solid-phase synthesis linkers. Although the exact compound is not directly mentioned in the provided papers, related compounds and their applications can give insights into its potential uses and characteristics.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, as seen in the synthesis of a perylene-3,4-dicarboximide derivative, which is used as a fluorescent probe . Similarly, the synthesis of a fluorene derivative with a carboxyphenyl group has been reported, indicating the potential for solid-phase synthesis applications . These methods suggest that the synthesis of 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate would likely involve complex organic synthesis techniques, possibly including palladium-catalyzed reactions as seen in the synthesis of a pyrrolopyridine derivative .

Molecular Structure Analysis

The molecular structure of related compounds, such as the perylene-3,4-dicarboximide derivative, includes a piperazine ring, which is a common feature in the target compound . The presence of a piperazine ring often contributes to the binding properties of the molecule, potentially affecting its interaction with biological targets such as DNA . The fluorene derivative mentioned in another study also includes a phenyl ring with a carboxamide group, which could influence the electronic properties of the molecule .

Chemical Reactions Analysis

The chemical reactions involving related compounds include the use of the fluorene derivative as a linker in solid-phase synthesis, where the electron-withdrawing effect of the carboxamide group affects the release of carboxylic acids . This suggests that the target compound may also participate in similar chemical reactions, potentially serving as a linker or a reactive intermediate in organic synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate are not directly reported, the properties of similar compounds can provide some insights. For instance, the perylene-3,4-dicarboximide derivative's fluorescence emission intensities vary with pH, indicating that the target compound may also exhibit pH-dependent optical properties . The solid-phase synthesis application of the fluorene derivative suggests that the target compound might have stability under certain conditions, which is essential for its potential use as a linker .

科学研究应用

合成和表征

9H-芴-9-基甲基 4-(4-羟基苯基)哌嗪-1-羧酸酯及其相关化合物已合成用于各种目的。例如,Sanjeevarayappa 等人 (2015) 描述了相关化合物叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯的合成和表征,包括其 X 射线衍射研究和生物学评估 (Sanjeevarayappa 等人,2015)。

在固相合成中的应用

Bleicher 等人 (2000) 报道了 9-(4-羟基苯基)-9-H-芴-9-醇的合成及其作为固相合成的新连接剂的应用。与标准三苯甲脂树脂相比,这些化合物显示出更高的酸稳定性 (Bleicher 等人,2000)。

羟基的保护

Gioeli 和 Chattopadhyaya (1982) 讨论了芴-9-基甲氧羰基 (Fmoc) 基团(芴的衍生物)在化学合成中保护羟基的用途。该基团可以方便地除去,保留其他碱不稳定的保护基团 (Gioeli 和 Chattopadhyaya,1982)。

发光和电荷转移研究

Vicente 等人 (2004) 探索了金的(芴-9-亚甲基)甲二硫醇配合物,重点研究了它们的合成、发光和电荷转移加合物。这项研究提供了对芴基化合物的物理光学性质的见解 (Vicente 等人,2004)。

在分子结构分析中的应用

申等人 (2012) 研究了马波沙星,一种与 9H-芴-9-基甲基 4-(4-羟基苯基)哌嗪-1-羧酸酯在结构上相似的化合物,分析了其分子结构和氢键模式 (申等人,2012)。

与 DNA 相互作用

Bischoff 等人 (1998) 使用表面等离子体共振研究了芴基药物与 DNA 的相互作用,提供了有关芴衍生物与核酸结合亲和力和行为的宝贵信息 (Bischoff 等人,1998)。

安全和危害

属性

IUPAC Name |

9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c28-19-11-9-18(10-12-19)26-13-15-27(16-14-26)25(29)30-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24,28H,13-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHCAGOOHPLJBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138264 |

Source

|

| Record name | 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |

CAS RN |

885949-83-7 |

Source

|

| Record name | 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。